3-amino-4-oxo-4H-quinolizine-1-carbonitrile
CAS No.: 188816-65-1
Cat. No.: VC5398184
Molecular Formula: C10H7N3O
Molecular Weight: 185.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188816-65-1 |
---|---|
Molecular Formula | C10H7N3O |
Molecular Weight | 185.186 |
IUPAC Name | 3-amino-4-oxoquinolizine-1-carbonitrile |
Standard InChI | InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2 |
Standard InChI Key | OTARWGBLVIOEMZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-amino-4-oxoquinolizine-1-carbonitrile, reflects its bicyclic structure comprising a fused pyridine and pyrrolidine ring system. Key features include:
-
Amino group (-NH): Positioned at C3, this group enhances hydrogen-bonding potential.
-
Ketone (=O): At C4, contributing to electrophilic reactivity.
-
Cyano group (-CN): At C1, introducing electron-withdrawing characteristics.
The SMILES notation (C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N
) and InChIKey (OTARWGBLVIOEMZ-UHFFFAOYSA-N
) provide unambiguous structural identifiers . X-ray crystallography of analogous compounds (e.g., 2-benzoyl-4-oxo-4H-quinolizine-1-carbonitrile) confirms planarity in the bicyclic core, with bond lengths consistent with conjugated π-systems .
Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 185.186 g/mol | |
Solubility | Not experimentally determined | |
LogP | 1.33 (Predicted) | |
Topological Polar Surface Area | 71.29 Ų |
The compound’s low solubility in aqueous media poses formulation challenges, while its moderate LogP suggests balanced lipophilicity for membrane permeability .
Synthesis and Derivatization Strategies
Cyclocondensation Approaches
A primary route involves cyclocondensation between 2-(pyridin-2-yl)acetonitrile and methyl (2Z)-2-benzamido-3-(dimethylamino)prop-2-enoate. This one-pot reaction eliminates methanol and dimethylamine, yielding N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide as an intermediate . Subsequent acidic hydrolysis removes the benzoyl protecting group, affording the free amine .
Key Reaction Steps:
-
Cyclocondensation:
-
Hydrolysis:
Diazotization and Functionalization
The free amine undergoes diazotization with NaNO and HBF, forming a diazonium tetrafluoroborate salt. This intermediate enables regioselective azo coupling or nucleophilic substitution, expanding access to derivatives like 3-arylazo-4-oxoquinolizines .
Challenges and Future Directions
Synthetic Limitations
-
Low Yields: Multi-step syntheses (e.g., cyclocondensation → hydrolysis → diazotization) often yield <70% .
-
Scalability: Gram-scale production remains unoptimized due to intermediate instability .
Biological Optimization
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